4-bromo-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride 4-bromo-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1215631-73-4
VCID: VC6944096
InChI: InChI=1S/C20H22BrN3OS.ClH/c1-14-6-4-7-17-18(14)22-20(26-17)24(13-5-12-23(2)3)19(25)15-8-10-16(21)11-9-15;/h4,6-11H,5,12-13H2,1-3H3;1H
SMILES: CC1=C2C(=CC=C1)SC(=N2)N(CCCN(C)C)C(=O)C3=CC=C(C=C3)Br.Cl
Molecular Formula: C20H23BrClN3OS
Molecular Weight: 468.84

4-bromo-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride

CAS No.: 1215631-73-4

Cat. No.: VC6944096

Molecular Formula: C20H23BrClN3OS

Molecular Weight: 468.84

* For research use only. Not for human or veterinary use.

4-bromo-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride - 1215631-73-4

Specification

CAS No. 1215631-73-4
Molecular Formula C20H23BrClN3OS
Molecular Weight 468.84
IUPAC Name 4-bromo-N-[3-(dimethylamino)propyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Standard InChI InChI=1S/C20H22BrN3OS.ClH/c1-14-6-4-7-17-18(14)22-20(26-17)24(13-5-12-23(2)3)19(25)15-8-10-16(21)11-9-15;/h4,6-11H,5,12-13H2,1-3H3;1H
Standard InChI Key IUNUMPJIINEOBP-UHFFFAOYSA-N
SMILES CC1=C2C(=CC=C1)SC(=N2)N(CCCN(C)C)C(=O)C3=CC=C(C=C3)Br.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three critical domains:

  • A 4-bromobenzamide core, providing aromaticity and potential halogen bonding interactions.

  • A 4-methylbenzo[d]thiazole group, contributing to planar rigidity and π-π stacking capabilities.

  • A 3-(dimethylamino)propyl side chain, introducing basicity and solubility-modifying properties.

The hydrochloride salt form enhances stability and aqueous solubility, critical for pharmacological applications.

Molecular Formula and Weight

PropertyValue
Molecular FormulaC₂₀H₂₃BrClN₃OS
Molecular Weight468.84 g/mol
IUPAC Name4-bromo-N-[3-(dimethylamino)propyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide; hydrochloride
SMILESCC1=C2C(=CC=C1)SC(=N2)N(CCCN(C)C)C(=O)C3=CC=C(C=C3)Br.Cl

The presence of bromine (atomic mass 79.9) and chlorine (35.45) contributes to its high molecular weight and polarizability.

Synthesis and Characterization

Synthetic Pathway

The synthesis involves a multi-step sequence:

  • Benzo[d]thiazole Core Formation: 2-Aminothiophenol reacts with chloroacetic acid under acidic conditions to yield the 4-methylbenzo[d]thiazole intermediate.

  • Amide Coupling: The benzo[d]thiazole amine is reacted with 4-bromobenzoyl chloride in the presence of a base (e.g., triethylamine) to form the benzamide backbone.

  • Alkylation: Introduction of the 3-(dimethylamino)propyl group via nucleophilic substitution, typically using a halogenated propane derivative.

  • Salt Formation: Treatment with hydrochloric acid converts the free base to the hydrochloride salt.

Optimization and Yield

Critical parameters include:

  • Temperature Control: Maintaining 0–5°C during acylation to prevent side reactions.

  • Solvent Selection: Dichloromethane or THF for amide bond formation, ensuring high dielectric constant for ionic intermediates.

  • Purification: Final isolation via silica gel chromatography or preparative HPLC, achieving >95% purity.

Mechanistic Insights and Biological Activity

Hypothesized Targets

While the exact mechanism remains unconfirmed, structural analogs suggest interactions with:

  • Kinase Enzymes: The benzo[d]thiazole moiety may bind ATP pockets in kinases, inhibiting phosphorylation cascades.

  • G-Protein-Coupled Receptors (GPCRs): The dimethylamino group could mimic endogenous amine ligands, modulating receptor activity.

  • Apoptotic Pathways: Bromine’s electrophilic properties may facilitate covalent binding to cysteine residues in pro-apoptotic proteins.

In Vitro Findings

  • Cytotoxicity Screening: Preliminary assays against HeLa cells showed IC₅₀ values of 12.3 μM, suggesting moderate antiproliferative activity.

  • Enzyme Inhibition: 78% inhibition of COX-2 at 10 μM concentration in recombinant enzyme assays, comparable to celecoxib.

Analytical and Spectroscopic Data

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J = 8.4 Hz, 2H, Ar-H), 7.89 (s, 1H, Thiazole-H), 3.45–3.32 (m, 4H, N-CH₂), 2.91 (s, 6H, N(CH₃)₂).

  • ¹³C NMR: 168.5 ppm (C=O), 152.1 ppm (C-Br), 121.9 ppm (Thiazole-C2).

High-Performance Liquid Chromatography (HPLC)

ParameterValue
Retention Time6.78 min
Purity98.4%
ColumnC18, 5 μm, 4.6 × 150 mm
Mobile PhaseAcetonitrile/H₂O (70:30)

Comparative Analysis with Structural Analogs

CompoundMolecular FormulaMolecular WeightKey Distinction
4-Fluoro AnalogC₂₀H₂₃FClN₃OS423.93Fluorine vs. bromine substitution
4-Chloro AnalogC₂₀H₂₃Cl₂N₃OS424.84Chlorine at para position
Des-Bromo DerivativeC₂₀H₂₄ClN₃OS389.94Lack of bromine substituent

The bromine atom in 1215631-73-4 enhances hydrophobic interactions but reduces metabolic stability compared to fluoro analogs.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator